Trandolapril Acyl--D-glucuronide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trandolapril Acyl–D-glucuronide involves the conjugation of trandolapril with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase (UGT) enzymes . The reaction conditions often include the presence of UDP-glucuronic acid as a cofactor and a suitable buffer system to maintain the pH .
Industrial Production Methods: Industrial production of Trandolapril Acyl–D-glucuronide follows similar principles but on a larger scale. The process involves the use of recombinant UGT enzymes and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Trandolapril Acyl–D-glucuronide undergoes several types of chemical reactions, including hydrolysis, transacylation, and acyl migration . These reactions are influenced by the pH and the presence of nucleophiles .
Common Reagents and Conditions: Common reagents used in these reactions include water (for hydrolysis), bases (for acyl migration), and nucleophiles such as lysine residues in proteins . The reaction conditions vary depending on the desired outcome, with pH and temperature being critical factors .
Major Products: The major products formed from these reactions include the parent compound trandolapril, glucuronic acid, and various acylated derivatives .
Scientific Research Applications
Trandolapril Acyl–D-glucuronide has several scientific research applications. In chemistry, it is used to study the glucuronidation process and the reactivity of acyl glucuronides . In biology and medicine, it is used to investigate the pharmacokinetics and metabolism of trandolapril . The compound is also used in the development of new ACE inhibitors and other related drugs .
Mechanism of Action
The mechanism of action of Trandolapril Acyl–D-glucuronide involves its conversion back to trandolapril, which then inhibits ACE . This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure . The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathway .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other acyl glucuronides such as diclofenac acyl glucuronide and ibuprofen acyl glucuronide . These compounds also undergo glucuronidation and exhibit similar reactivity .
Uniqueness: Trandolapril Acyl–D-glucuronide is unique due to its specific role in the metabolism of trandolapril and its therapeutic applications in treating hypertension and heart failure . Unlike other acyl glucuronides, it is directly related to the pharmacological effects of an ACE inhibitor .
Properties
Molecular Formula |
C30H42N2O11 |
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Molecular Weight |
606.7 g/mol |
IUPAC Name |
6-[1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H42N2O11/c1-3-41-28(39)19(14-13-17-9-5-4-6-10-17)31-16(2)26(36)32-20-12-8-7-11-18(20)15-21(32)29(40)43-30-24(35)22(33)23(34)25(42-30)27(37)38/h4-6,9-10,16,18-25,30-31,33-35H,3,7-8,11-15H2,1-2H3,(H,37,38) |
InChI Key |
XIVXFEAPQLOONX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
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